Cas no 1805569-13-4 (2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol)

2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol is a fluorinated benzyl alcohol derivative characterized by its high electron-withdrawing properties due to the presence of trifluoromethyl and fluorine substituents. This compound is particularly valuable in synthetic organic chemistry as a versatile intermediate for constructing complex fluorinated aromatic systems. Its structural features enhance reactivity in nucleophilic substitutions and cross-coupling reactions, making it useful in pharmaceuticals, agrochemicals, and advanced material synthesis. The trifluoromethyl groups contribute to increased lipophilicity and metabolic stability, while the benzyl alcohol moiety allows for further functionalization. Its well-defined purity and stability under standard conditions ensure reliable performance in demanding applications.
2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol structure
1805569-13-4 structure
Product name:2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol
CAS No:1805569-13-4
MF:C9H5F7O
MW:262.124227285385
CID:4963621

2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol
    • Inchi: 1S/C9H5F7O/c10-6-2-1-5(8(11,12)13)4(3-17)7(6)9(14,15)16/h1-2,17H,3H2
    • InChI Key: JUNLJPNZWYEIOM-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(F)(F)F)C(CO)=C1C(F)(F)F

Computed Properties

  • Exact Mass: 262.02286191 g/mol
  • Monoisotopic Mass: 262.02286191 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.2
  • Molecular Weight: 262.12

2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014001712-1g
2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol
1805569-13-4 97%
1g
1,534.70 USD 2021-06-22

Additional information on 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol

Introduction to 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol (CAS No. 1805569-13-4)

2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol, identified by its Chemical Abstracts Service (CAS) number 1805569-13-4, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of molecules characterized by the presence of multiple fluorine substituents, which confer unique electronic and steric properties, making it a valuable building block for the synthesis of advanced chemical entities.

The structural motif of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol consists of a benzene ring substituted with two trifluoromethyl groups at the 2- and 6-positions, along with a single fluorine atom at the 3-position. This specific arrangement of fluorine atoms creates a highly electron-withdrawing environment, which can modulate the reactivity and binding affinity of the molecule in various chemical and biological contexts. The presence of these fluorine atoms also enhances the lipophilicity and metabolic stability of the compound, attributes that are increasingly sought after in drug discovery programs.

In recent years, there has been a surge in research focused on the development of novel fluorinated compounds for medicinal applications. The utility of fluorine in pharmaceuticals stems from its ability to influence molecular properties such as solubility, bioavailability, and target interaction. For instance, fluorine substitution can improve the binding affinity of a drug molecule to its biological target by increasing hydrophobic interactions or altering electronic distributions. Additionally, fluorinated compounds often exhibit greater resistance to metabolic degradation, leading to prolonged half-lives and improved therapeutic efficacy.

The synthesis of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol involves multi-step organic transformations that require careful selection of reagents and reaction conditions. Given the sensitivity of fluorinated intermediates to hydrolysis and oxidation, specialized techniques such as anhydrous conditions and inert atmospheres are often employed. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, facilitating their incorporation into larger drug discovery campaigns.

One notable application of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol is as a precursor in the synthesis of biologically active agents. For example, its benzyl alcohol moiety can serve as a handle for further functionalization via cross-coupling reactions, allowing chemists to introduce diverse substituents at strategic positions within the molecule. This flexibility has been exploited in the development of novel therapeutic agents targeting various disease pathways.

Recent studies have highlighted the potential of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol in medicinal chemistry through its incorporation into small-molecule inhibitors. These inhibitors have shown promise in preclinical models for conditions such as cancer and inflammatory diseases. The electron-withdrawing nature of the trifluoromethyl groups enhances the potency of these inhibitors by optimizing their interactions with biological targets. Furthermore, computational modeling studies have suggested that fluorinated compounds like this one exhibit favorable pharmacokinetic profiles, making them attractive candidates for further development.

The role of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol extends beyond pharmaceutical applications into materials science. Fluorinated aromatic compounds are known for their thermal stability and chemical resistance, which make them suitable for use in high-performance polymers and coatings. The unique electronic properties conferred by fluorine substitution also enable applications in optoelectronic devices and liquid crystals.

In conclusion,2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol (CAS No. 1805569-13-4) represents a versatile and valuable compound with broad utility across multiple scientific disciplines. Its structural features and chemical properties make it an indispensable tool for researchers engaged in drug discovery, materials engineering, and advanced chemical synthesis. As our understanding of fluorinated systems continues to evolve, this compound is poised to play an increasingly significant role in shaping the future of chemical innovation.

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